
Bosentan-d4
Übersicht
Beschreibung
Bosentan-d4: ist eine deuteriummarkierte Variante von Bosentan, einem dualen Endothelin-Rezeptor-Antagonisten. Bosentan wird hauptsächlich zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt, indem es die Wirkung von Endothelin-Molekülen blockiert, die sonst die Verengung der Blutgefäße fördern und zu Bluthochdruck führen würden . Die Deuteriummarkierung in this compound befindet sich an der Hydroxyethoxy-Seitenkette, was es für verschiedene wissenschaftliche Studien nützlich macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von this compound beinhaltet die Einarbeitung von Deuteriumatomen in das Bosentan-Molekül. Dies wird typischerweise durch Deuterium-Austauschreaktionen oder durch Verwendung deuterierter Reagenzien während des Syntheseprozesses erreicht. Die spezifischen Synthesewege und Reaktionsbedingungen können variieren, aber sie beinhalten im Allgemeinen die Verwendung deuterierter Lösungsmittel und Katalysatoren, um die Einarbeitung von Deuteriumatomen zu erleichtern .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Spezialgeräten, um die effiziente Einarbeitung von Deuteriumatomen sicherzustellen. Techniken wie Heißschmelzextrusion und Lösungsmittelverdampfung werden häufig eingesetzt, um this compound in großen Mengen zu produzieren .
Wissenschaftliche Forschungsanwendungen
Chemie: Bosentan-d4 wird als interner Standard in der Massenspektrometrie verwendet, um die Pharmakokinetik und den Metabolismus von Bosentan zu untersuchen. Die Deuteriummarkierung ermöglicht die präzise Quantifizierung und Analyse der Verbindung in biologischen Proben .
Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle von Endothelin-Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen. Es hilft, die Mechanismen von Krankheiten wie pulmonaler Hypertonie und Herzinsuffizienz zu verstehen .
Medizin: this compound wird in klinischen Studien verwendet, um die Wirksamkeit und Sicherheit von Bosentan bei der Behandlung der pulmonalen arteriellen Hypertonie zu bewerten. Es unterstützt auch die Entwicklung neuer therapeutischer Strategien, die auf Endothelin-Rezeptoren abzielen .
Industrie: In der pharmazeutischen Industrie wird this compound bei der Entwicklung und Qualitätskontrolle von Bosentan-basierten Medikamenten eingesetzt. Es stellt die Konsistenz und Genauigkeit von Arzneimittelformulierungen sicher .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es kompetitiv die Bindung von Endothelin-1 an Endothelin-A- und Endothelin-B-Rezeptoren antagonisiert. Endothelin-1 ist ein Neurohormon, das Vasokonstriktion verursacht und Zellproliferation fördert. Durch die Blockierung dieser Rezeptoren verhindert this compound die schädlichen Auswirkungen von Endothelin-1, was zu Vasodilatation und reduziertem Blutdruck führt .
Wirkmechanismus
Bosentan-d4 exerts its effects by competitively antagonizing the binding of endothelin-1 to endothelin-A and endothelin-B receptors. Endothelin-1 is a neurohormone that causes vasoconstriction and promotes cell proliferation. By blocking these receptors, this compound prevents the deleterious effects of endothelin-1, leading to vasodilation and reduced blood pressure .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial resuscitation and consult a doctor immediately . In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Bosentan-d4, like Bosentan, interacts with endothelin receptors A and B (ETA and ETB) . These interactions block the binding of endothelin-1 to its receptors, negating the deleterious effects of endothelin . Bosentan is highly protein-bound, with approximately 98% bound to albumin .
Cellular Effects
This compound is expected to have similar cellular effects as Bosentan. Bosentan has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to delay the progression of atherosclerosis and enhance plaque stability in atherosclerotic ApoE−/− mice . It also influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to endothelin receptors, thereby blocking the action of endothelin molecules . This prevents the narrowing of blood vessels and reduces high blood pressure . Bosentan is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 .
Temporal Effects in Laboratory Settings
For instance, long-term administration of Bosentan has been found to improve exercise capacity and decrease the rate of clinical worsening in patients with pulmonary arterial hypertension .
Dosage Effects in Animal Models
In animal models, the effects of Bosentan have been shown to vary with different dosages . For instance, a study found that Bosentan had a substantial effect on the peak hypoglycemia produced by teneligliptin in rats .
Metabolic Pathways
This compound is expected to follow similar metabolic pathways as Bosentan. Bosentan is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 . A study also identified a novel metabolite in the metabolism of Bosentan, suggesting the presence of additional metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not specifically documented. Bosentan, being a small molecule, is likely to be transported and distributed within cells and tissues via passive diffusion and active transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is not specifically known. As a small molecule drug, it is likely to be distributed throughout the cell, including the cytoplasm and potentially the nucleus, depending on its specific interactions with cellular structures and molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Bosentan-d4 involves the incorporation of deuterium atoms into the Bosentan molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms. Techniques such as hot-melt extrusion and solvent evaporation are commonly used to produce this compound in large quantities .
Analyse Chemischer Reaktionen
Reaktionstypen: Bosentan-d4 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essentiell für die Untersuchung der Stabilität, des Metabolismus und der potenziellen Wechselwirkungen der Verbindung mit anderen Molekülen .
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können zur Oxidation von this compound verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden zur Reduktion von this compound verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kaliumcarbonat durchgeführt werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann beispielsweise die Oxidation von this compound zur Bildung von hydroxylierten Derivaten führen, während die Reduktion deuterierte Analoga mit veränderten funktionellen Gruppen produzieren kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Ambrisentan: Ein weiterer Endothelin-Rezeptor-Antagonist, der zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt wird. Es zielt selektiv auf Endothelin-A-Rezeptoren ab.
Macitentan: Ein dualer Endothelin-Rezeptor-Antagonist, der Bosentan ähnelt, aber ein verbessertes Wirksamkeits- und Sicherheitsprofil aufweist.
Sitaxentan: Ein selektiver Endothelin-A-Rezeptor-Antagonist, der aufgrund von Sicherheitsbedenken vom Markt genommen wurde.
Einzigartigkeit von Bosentan-d4: Die Einzigartigkeit von this compound liegt in seiner Deuteriummarkierung, die seine Stabilität erhöht und präzise analytische Studien ermöglicht. Dies macht es zu einem wertvollen Werkzeug in der pharmakokinetischen und metabolischen Forschung und liefert Erkenntnisse, die mit nicht markierten Verbindungen nicht möglich sind .
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)pyrimidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)/i16D2,17D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPICJJJRGTNOD-RZOBCMOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=NC=CC=N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649157 | |
| Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065472-77-6 | |
| Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
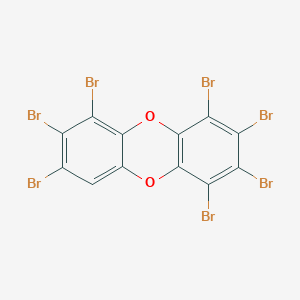
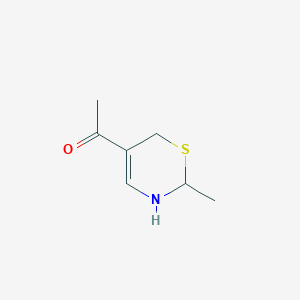
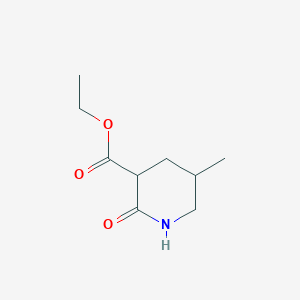


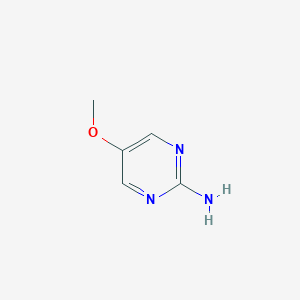


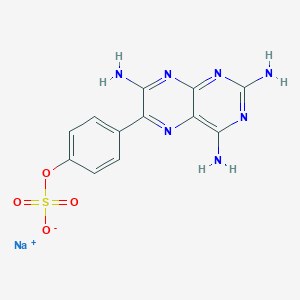
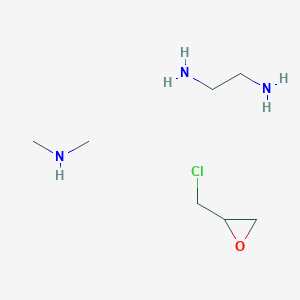
![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)



